molecular formula C6H8N2O2 B1282060 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one CAS No. 83553-13-3

1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one

Cat. No. B1282060
CAS RN: 83553-13-3
M. Wt: 140.14 g/mol
InChI Key: JZDZFCHYDRLYQQ-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture . Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Anti-Cancer Activity

1,3,4-Oxadiazole derivatives have been studied for their potential anti-cancer properties. These compounds are of interest due to their ability to inhibit tumor growth and proliferation. The specific compound “1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one” could potentially be explored for similar anti-cancer activities due to its structural similarity to other oxadiazole derivatives .

Antibacterial and Antifungal Activity

These derivatives have also been screened for antibacterial and antifungal activities. Their mechanism often involves interfering with bacterial cell wall synthesis or protein synthesis. The specific compound may also possess such properties and could be a candidate for further antibacterial evaluation .

Synthesis of Novel Compounds

The oxadiazole ring is a versatile scaffold for the synthesis of novel compounds with potential biological activities. The compound “1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one” could serve as an intermediate or a building block in the synthesis of more complex molecules .

Biological Activity as Pharmacophores

Oxadiazole derivatives are known to act as pharmacophores—the part of a molecular structure that is responsible for a particular biological action. Given its structure, “1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one” could be investigated for its pharmacophoric properties in drug design .

Future Directions

Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .

properties

IUPAC Name

1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4(9)3-6-8-7-5(2)10-6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDZFCHYDRLYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513864
Record name 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one

CAS RN

83553-13-3
Record name 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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